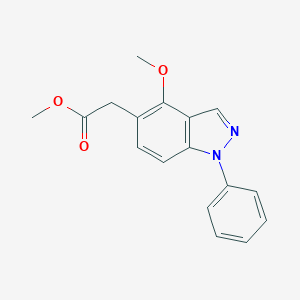
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester, also known as MPAA, is a chemical compound that belongs to the class of indazole derivatives. MPAA has been widely studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is not fully understood. However, it has been suggested that 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating certain pathways involved in apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to reduce the production of certain inflammatory cytokines. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential toxicity. It is important to use caution when handling and working with 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Direcciones Futuras
There are several future directions for research on 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester. One area of research is in the development of more potent and selective derivatives of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester and its potential use in the treatment of other diseases such as neurodegenerative disorders. Finally, research is needed to determine the safety and efficacy of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in human clinical trials.
Métodos De Síntesis
The synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester involves the reaction of 4-methoxy-1-phenyl-1H-indazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an aprotic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Aplicaciones Científicas De Investigación
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer. 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to exhibit anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
142504-01-6 |
|---|---|
Nombre del producto |
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester |
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxy-1-phenylindazol-5-yl)acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-16(20)10-12-8-9-15-14(17(12)22-2)11-18-19(15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
Clave InChI |
ZNRVIFBCDSXYAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
SMILES canónico |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Sinónimos |
methyl 2-(4-methoxy-1-phenyl-indazol-5-yl)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



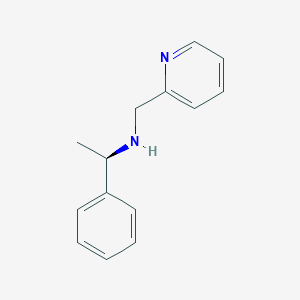
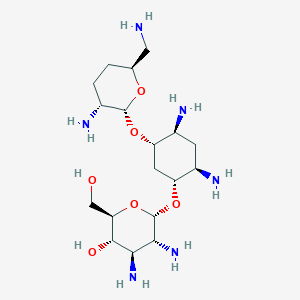
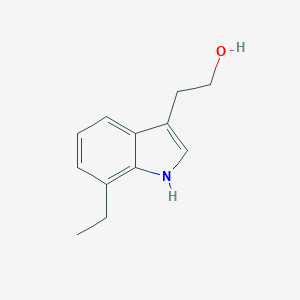
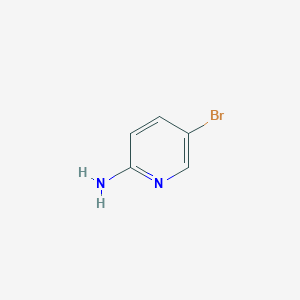
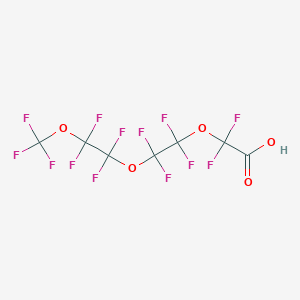
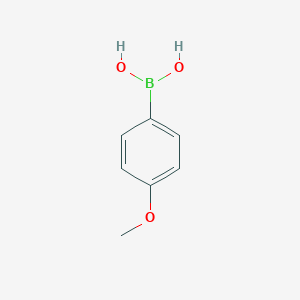
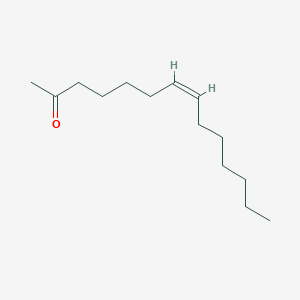
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
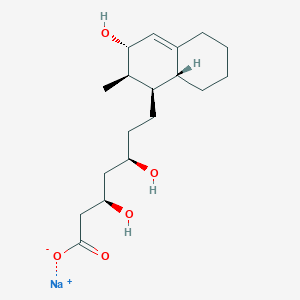
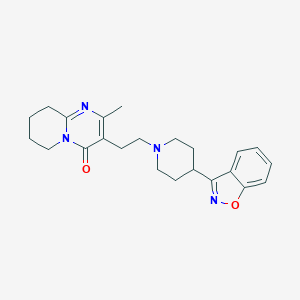
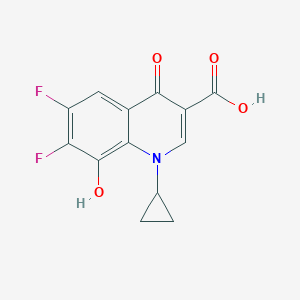
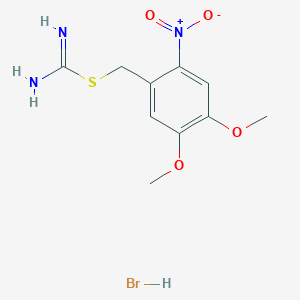
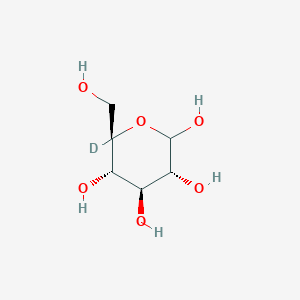
![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)